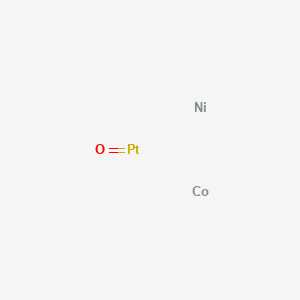
N~1~,N~3~-Dicyclohexyl-N~1~,N~3~-dimethyl-2-tetradecylpropanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Dicyclohexyl-N~1~,N~3~-dimethyl-2-tetradecylpropanediamide is a complex organic compound characterized by its unique structure, which includes cyclohexyl and dimethyl groups attached to a tetradecylpropanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dicyclohexyl-N~1~,N~3~-dimethyl-2-tetradecylpropanediamide typically involves the reaction of cyclohexylamine with dimethylamine in the presence of a tetradecylpropanediamide precursor. The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Dicyclohexyl-N~1~,N~3~-dimethyl-2-tetradecylpropanediamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Applications De Recherche Scientifique
N~1~,N~3~-Dicyclohexyl-N~1~,N~3~-dimethyl-2-tetradecylpropanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1,N~3~-Dicyclohexyl-N~1~,N~3~-dimethyl-2-tetradecylpropanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~3~-Dicyclohexyl-N~1~,N~3~-dimethylmalonamide
- N~1~,N~3~-Dicyclohexyl-N~1~,N~3~-dimethyl-2-tetradecylpropanediamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
188658-51-7 |
|---|---|
Formule moléculaire |
C31H58N2O2 |
Poids moléculaire |
490.8 g/mol |
Nom IUPAC |
N,N'-dicyclohexyl-N,N'-dimethyl-2-tetradecylpropanediamide |
InChI |
InChI=1S/C31H58N2O2/c1-4-5-6-7-8-9-10-11-12-13-14-21-26-29(30(34)32(2)27-22-17-15-18-23-27)31(35)33(3)28-24-19-16-20-25-28/h27-29H,4-26H2,1-3H3 |
Clé InChI |
NHTXJCVRZOAKHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C(=O)N(C)C1CCCCC1)C(=O)N(C)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![pyridin-3-ylmethyl N-[1-[[(2S,3R)-1-(3,5-difluorophenyl)-4-[(3-ethylphenyl)methylamino]-3-hydroxybutan-2-yl]amino]-3-heptan-4-ylsulfonyl-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B14244259.png)
![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14244266.png)
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene](/img/structure/B14244272.png)
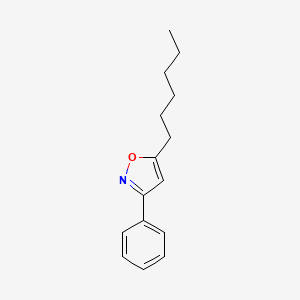
![2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-](/img/structure/B14244285.png)

![4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14244297.png)
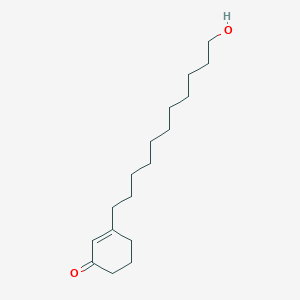
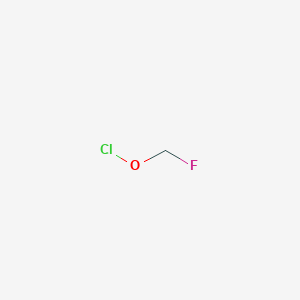
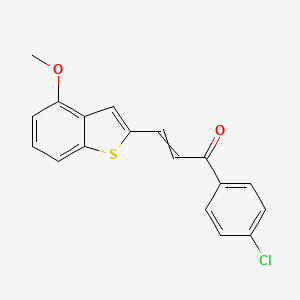
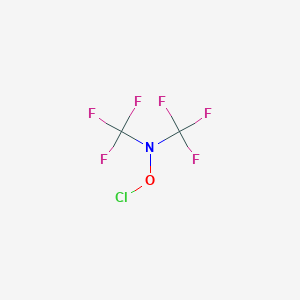
![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)
